N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BR-4-METHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BR-4-METHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine and methyl groups. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-BR-4-METHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-(2-BR-4-METHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-BR-4-METHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-BR-4-METHYLPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- N-(2-BR-4-METHYLPHENYL)-4-HO-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- 1-ALLYL-N-(2-BR-4-METHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
N-(2-BR-4-METHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the bromine atom and quinoline core contribute to its distinct reactivity and binding affinity to molecular targets .
Properties
Molecular Formula |
C22H23BrN2O3 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-3-4-7-12-25-18-9-6-5-8-15(18)20(26)19(22(25)28)21(27)24-17-11-10-14(2)13-16(17)23/h5-6,8-11,13,26H,3-4,7,12H2,1-2H3,(H,24,27) |
InChI Key |
KCBKTBYMIPAVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.